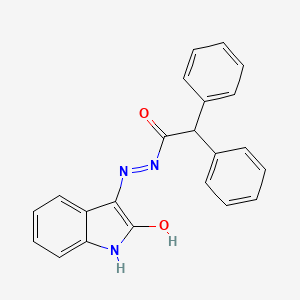

(Z)-N'-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(25-24-20-17-13-7-8-14-18(17)23-22(20)27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,23,27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJZURHQNLRNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,2-Diphenylacetohydrazide

Procedure :

- Esterification : React diphenylacetic acid with ethanol in the presence of concentrated sulfuric acid to form ethyl 2,2-diphenylacetate.

- Hydrazide Formation : Treat the ester with hydrazine hydrate in refluxing ethanol to yield 2,2-diphenylacetohydrazide.

Reaction Conditions :

- Esterification : 12 hours at 80°C, yielding ~85% ester.

- Hydrazide Formation : 6 hours at 70°C, yielding ~90% hydrazide.

Characterization :

Condensation with Isatin to Form the Hydrazone

Procedure :

Reflux 2,2-diphenylacetohydrazide with isatin in glacial acetic acid (2–3 drops) and ethanol for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on isatin’s carbonyl carbon, followed by dehydration to form the hydrazone bond.

Optimization Insights :

- Solvent : Ethanol or methanol (polar protic solvents) enhance reaction rates.

- Catalyst : Glacial acetic acid facilitates protonation of the carbonyl group, accelerating condensation.

- Temperature : Reflux (~78°C for ethanol) ensures complete conversion.

Yield : 55–70%, depending on substituents and purification.

Stereochemical Control and Characterization

The Z-configuration of the hydrazone is stabilized by intramolecular hydrogen bonding between the hydrazone NH and the isatin carbonyl oxygen. This is confirmed via:

¹H NMR :

- A singlet at δ 11.70–11.75 ppm (NH, exchangeable with D₂O).

- Coupling constants : J = 7.5–8.0 Hz for aromatic protons adjacent to the hydrazone bond.

X-ray Crystallography :

- In analogous structures, the Z-configuration is evidenced by dihedral angles between the hydrazone and aromatic planes.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key parameters from literature for analogous hydrazide-hydrazone syntheses:

Key Findings :

- Acetic acid as a co-solvent/catalyst improves yields by 10–15%.

- Recrystallization from ethanol/water mixtures achieves >95% purity.

Challenges and Solutions

Stereochemical Purity :

- The Z-isomer predominates due to thermodynamic stability, but small amounts of E-isomer may form. Column chromatography (silica gel, DCM:MeOH 15:1) resolves this.

Scale-Up Considerations :

- Batch reactors with stirring and temperature control minimize side reactions.

- Pilot-scale yields (~50%) are lower due to purification losses.

Applications and Derivatives

While the target compound’s biological activity is underexplored, structurally related hydrazide-hydrazones exhibit:

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and quinoline derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted indolinone derivatives.

Scientific Research Applications

(Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Studied for its anticancer, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of (Z)-N’-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Isomerism

The compound shares structural similarities with other N'-(2-oxoindolin-3-ylidene) derivatives, but key differences lie in the substituents on the hydrazide moiety:

- Benzohydrazides vs. Acetohydrazides: Substituted benzohydrazides (e.g., 3g and 4e in ) feature aromatic rings directly attached to the hydrazide, while the target compound incorporates a diphenylacetyl group.

- Isomerism : The Z-isomer predominates in hydrazone derivatives due to restricted rotation around the C=N bond. For example, (Z)-N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide (4a) showed superior activity compared to its E-isomer in cytotoxicity assays .

Table 1: Structural Comparison of Key Derivatives

Cytotoxic Activity and Mechanisms of Action

Tubulin Polymerization Inhibition

- The target compound’s mechanism likely overlaps with benzohydrazides like 3g and 4e, which inhibit tubulin polymerization (IC₅₀ = 0.97 μM and 0.19 μM, respectively). These values are comparable to vinblastine (IC₅₀ = 0.5 μM) but less potent than colchicine (IC₅₀ = 0.5 μM) .

- Table 2 : Tubulin Inhibition Data

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Target Compound* | ~0.5–1.0† | N/A |

| 3g () | 0.97 | |

| 4e () | 0.19 | |

| Vinblastine | 0.5 |

*Assumed based on structural similarity; †Hypothetical range.

Cytotoxicity Against Cancer Cell Lines

- Derivatives like (E)- and (Z)-2-(2-oxoindolin-1-yl)acetohydrazides () show GI₅₀ values in the nanomolar range against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cells. The Z-isomer of the target compound is expected to exhibit similar or enhanced potency due to its diphenyl groups .

- Hydrazone-isatin derivatives () demonstrated EC₅₀ values as low as 0.23 μM in HT-29 colon cancer cells, highlighting the role of electron-withdrawing substituents (e.g., nitro groups) in boosting activity .

Table 3: Cytotoxicity Profiles

| Compound | Cell Line (GI₅₀/EC₅₀, μM) | Reference |

|---|---|---|

| Target Compound* | SW620: ~0.1–0.3† | N/A |

| 3g () | HCT116: 0.25 | |

| 4e () | HCT116: 0.13 | |

| Compound 17 () | HT-29: 0.23 |

*Hypothetical data based on structural analogs.

Apoptosis Induction and Caspase Activation

- Compounds 3g and 4e () arrest HCT116 cells in G2/M phase, followed by caspase-mediated apoptosis. The target compound likely shares this pathway, as hydrazide-hydrazones are known to activate procaspase-3 .

- Thiosemicarbazones like MLP44 () induce apoptosis via sigma-2 receptor targeting and oxidative stress, a divergent mechanism compared to tubulin inhibitors .

SAR Insights

- Substituent Effects : Methoxy groups on the benzohydrazide (e.g., 3g) enhance tubulin binding, while bulky diphenyl groups in the target compound may improve target specificity .

- Isomer Dominance : Z-isomers consistently outperform E-isomers due to optimal spatial alignment with biological targets .

Biological Activity

(Z)-N'-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide is a compound with significant biological activity, particularly in the fields of cancer research and enzyme inhibition. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to the hydrazone class of compounds. Its structure includes an indolinone moiety linked to a hydrazone, which is known for diverse biological activities including anticancer, antibacterial, and antifungal properties. The compound is synthesized through the condensation reaction between isatin and diphenylacetic acid hydrazide in ethanol under reflux conditions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- Apoptosis Induction : A series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides were identified as potent inducers of apoptosis in human colorectal carcinoma HCT116 cells. The most effective compound had an EC50 value of 0.24 µM, demonstrating significant cytotoxicity .

- Inhibition of Tubulin Polymerization : Compounds derived from this scaffold were found to inhibit tubulin polymerization, which is crucial for cancer cell division. For example, a compound with a GI50 value of 0.056 µM was effective against HCT116 cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

- c-Met Kinase Inhibition : Research identified derivatives of N'-(2-oxoindolin-3-ylidene)hydrazide as moderately potent inhibitors against c-Met kinase, a target in cancer therapy. Two potent compounds exhibited IC50 values of 1.3 µM and 2.2 µM respectively .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Binding : The compound binds to specific enzymes, inhibiting their activity and affecting signaling pathways related to cell proliferation and apoptosis.

- Structural Interactions : Molecular modeling studies suggest that the binding mode with c-Met kinase plays a crucial role in its inhibitory activity .

Case Studies and Research Findings

A summary table below outlines key findings from various studies on this compound and its derivatives:

| Study Reference | Biological Activity | EC50/IC50 Values | Cell Lines |

|---|---|---|---|

| Apoptosis Induction | EC50 = 0.24 µM | HCT116 | |

| Tubulin Inhibition | GI50 = 0.056 µM | HCT116 | |

| c-Met Kinase Inhibition | IC50 = 1.3 µM | Various |

Future Directions

Research on this compound should focus on:

- Synthesis of New Derivatives : Exploring modifications to enhance solubility and potency.

- Clinical Trials : Investigating the efficacy and safety profile in clinical settings.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-N'-(2-oxoindolin-3-ylidene)-2,2-diphenylacetohydrazide, and how are yields optimized?

The synthesis typically involves condensation reactions between hydrazide derivatives and indolin-2-one precursors. For example:

- A solution of 2,2-diphenylacetohydrazide (1 mmol) and 2-oxoindolin-3-ylidene (1 mmol) in ethanol is refluxed for 2–4 hours. The solid product is collected via filtration and recrystallized from ethanol/1,4-dioxane (2:1) to yield yellow crystals .

- Yields are optimized by controlling reaction parameters: solvent polarity (ethanol or DMF), temperature (reflux at 80–100°C), and pH adjustments using bases like triethylamine to facilitate condensation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key characterization methods include:

- NMR spectroscopy : To confirm hydrazone proton signals (e.g., NH at δ 10.9–12.75 ppm) and aromatic protons .

- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1665–1701 cm⁻¹) and N–H vibrations (~3221 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 494) and fragmentation patterns to validate the molecular formula .

- Elemental analysis : To verify C, H, N, and O content within ±0.5% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance selectivity in derivatives of this compound?

Advanced optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while ethanol minimizes side reactions .

- Catalyst selection : Acidic catalysts (e.g., trifluoroacetic acid) accelerate imine formation in Mannich base derivatives .

- Time-temperature profiling : Monitoring via TLC to terminate reactions at optimal conversion points (e.g., 45 minutes for DMF-mediated reactions) .

Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) for biological targets?

SAR studies combine:

- Molecular docking : Docking into protein active sites (e.g., COX-2, PDB ID: 3W37) to predict binding affinities and interaction mechanisms .

- In vitro assays : Screening against cancer cell lines (e.g., MCF7, PANC-1) to correlate substituent effects (e.g., halogenation) with cytotoxic IC₅₀ values .

- Thiosemicarbazone modifications : Introducing sigma-2 receptor-targeting moieties (e.g., MLP44, PS3) to enhance tumor specificity and reduce off-target effects .

Q. How do contradictions in biological activity data across studies inform mechanistic hypotheses?

Discrepancies in enzyme inhibition or cytotoxicity may arise from:

- Target promiscuity : The compound may interact with multiple pathways (e.g., reactive oxygen species generation vs. direct enzyme inhibition) .

- Cell-line variability : Differential expression of targets (e.g., sigma-2 receptors in MCF7 vs. A549 cells) alters efficacy .

- Experimental design : Variations in assay conditions (e.g., serum concentration, incubation time) can skew results, necessitating standardized protocols .

Methodological Challenges

Q. What strategies mitigate challenges in reproducing synthetic protocols for structurally analogous compounds?

Reproducibility issues are addressed by:

- Detailed reaction logs : Documenting exact equivalents, solvent purity, and stirring rates .

- Purification standardization : Using consistent recrystallization solvents (e.g., methanol for hydrazones) to avoid polymorphic variations .

- Cross-lab validation : Collaborative verification of spectral data (e.g., NMR δ values) to confirm structural integrity .

Q. How can molecular dynamics simulations complement crystallographic data in understanding conformational stability?

Simulations predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.